

# The Discovery and Synthesis of BMS-753426: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-753426 |           |
| Cat. No.:            | B15606330  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**BMS-753426** is a potent and orally bioavailable antagonist of the CC Chemokine Receptor 2 (CCR2), with additional affinity for CCR5. Developed by Bristol Myers Squibb, it represents a significant advancement in the pursuit of therapies targeting inflammatory diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of **BMS-753426**, including detailed experimental protocols and a summary of its key pharmacological data.

## Introduction: The Role of CCR2 in Inflammation

The CC Chemokine Receptor 2 (CCR2) is a G-protein coupled receptor that plays a crucial role in mediating the migration of monocytes and macrophages to sites of inflammation.[1] Its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), is a potent chemoattractant for these cell types. The CCL2/CCR2 signaling axis is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis, making it a compelling target for therapeutic intervention.

# Discovery of BMS-753426: A Structure-Activity Relationship-Driven Approach



**BMS-753426** was discovered through a focused structure-activity relationship (SAR) study aimed at improving the metabolic stability of a predecessor compound, BMS-741672.[1] The primary metabolic liability of BMS-741672 was N-dealkylation. The research team at Bristol Myers Squibb systematically modified the structure of BMS-741672 to identify a more robust clinical candidate.

The key innovation leading to **BMS-753426** was the strategic replacement of the N-isopropyl-N-methylamino group in BMS-741672 with a tert-butylamine moiety. This substitution not only enhanced metabolic stability but also unexpectedly improved affinity for the CCR5 receptor, resulting in a dual CCR2/CCR5 antagonist.

### **Chemical Structure**

The chemical structure of **BMS-753426** is provided below:

**BMS-753426** (Image of the 2D structure of **BMS-753426** would be placed here if image generation were supported.)

## **Quantitative Pharmacological Data**

The following tables summarize the key in vitro and in vivo pharmacological data for **BMS-753426** and its predecessor, BMS-741672.

Table 1: In Vitro Potency of BMS-753426 and Related Compounds

| Compound   | CCR2 Binding IC50<br>(nM) | CCR5 Binding IC50<br>(nM) | Monocyte<br>Chemotaxis IC50<br>(nM) |
|------------|---------------------------|---------------------------|-------------------------------------|
| BMS-753426 | 2.7                       | 83                        | 0.8                                 |
| BMS-741672 | 1.1                       | >1000                     | 0.67                                |

Table 2: Pharmacokinetic Properties of **BMS-753426** and BMS-741672 in Cynomolgus Monkeys



| Compound   | Clearance (mL/min/kg) | Oral Bioavailability (%) |
|------------|-----------------------|--------------------------|
| BMS-753426 | 10                    | 60                       |
| BMS-741672 | 30                    | 46                       |

## **Signaling Pathway**

**BMS-753426** exerts its pharmacological effect by antagonizing the CCR2 signaling pathway. Upon binding of its ligand, CCL2, CCR2 initiates a cascade of intracellular signaling events that ultimately lead to monocyte and macrophage migration. **BMS-753426** competitively blocks the binding of CCL2 to CCR2, thereby inhibiting these downstream effects.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Synthesis of BMS-753426: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15606330#discovery-and-synthesis-of-bms-753426]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com